![molecular formula C12H12ClFN2S B3084316 1-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-21-2](/img/structure/B3084316.png)
1-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
The compound “1-(3-Chloro-4-fluorophenyl)thiourea” is a chemical with the empirical formula C7H6ClFN2S and a molecular weight of 204.65 . It is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of a related compound, “1-(3-chloro-4-fluorophenyl)thiourea”, has been investigated experimentally .
Scientific Research Applications
Structural Characterization and Molecular Interactions
Molecular Conformation and Interactions : Studies on similar dihydropyrimidine derivatives have detailed their molecular conformations, showing flattened boat or sofa conformations that facilitate specific intermolecular interactions. These interactions are crucial for forming dimers or more complex supramolecular structures through hydrogen bonding, which can influence the compound's stability and reactivity (Kadir et al., 2016).
Crystal Packing and Weak Interactions : The role of fluorine atoms in weak interactions within the crystal structure of related compounds is another area of interest. Fluorine's presence affects the self-assembly of compounds, impacting their crystal packing and potentially their chemical reactivity and biological activity (Shashi et al., 2020).
Synthetic Applications
Synthesis of Hypervalent Iodine Reagents : Research on expanding the scope of hypervalent iodine reagents for perfluoroalkylation, utilizing structural analogs of dihydropyrimidine, demonstrates the utility of these compounds in synthetic chemistry. They are valuable in creating electrophilic fluoroalkylation agents for various substrates, indicating potential applications in material science and chemical synthesis (Matoušek et al., 2016).
Fluorescent Probes and Mechanofluorochromism : The development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols showcases the chemical versatility of dihydropyrimidine derivatives. These compounds can form the basis of highly sensitive and selective detection techniques, crucial in environmental and biological sciences (Wang et al., 2012).
Potential Biological Applications
- Antimicrobial and Antioxidant Potential : Some dihydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial strains. Their significant inhibitory action suggests potential for developing new antimicrobial agents. Additionally, their antioxidant potential has been assessed, revealing compounds with profound antioxidant activities, further indicating their utility in pharmaceutical applications (Kumar et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2S/c1-12(2)5-6-16(11(17)15-12)8-3-4-10(14)9(13)7-8/h3-7H,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAKJYYFSJVUJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC(=C(C=C2)F)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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